

# What is the chemical structure of YM758 monophosphate?

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## Compound of Interest

Compound Name: YM758 phosphate

Cat. No.: B1683504

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## An In-Depth Technical Guide to YM758 Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM758 monophosphate, a novel inhibitor of the "funny" current (If), mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This document details its chemical structure, mechanism of action, and relevant experimental data and protocols for research and development purposes.

## Core Concepts: Chemical Structure and Properties

YM758 monophosphate is a potent and selective inhibitor of the If current, which plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate.<sup>[1]</sup> Its chemical designation is (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate.

Chemical Structure:

The molecular formula of YM758 monophosphate is C<sub>26</sub>H<sub>35</sub>FN<sub>3</sub>O<sub>8</sub>P.

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Caption: Chemical structure of YM758 monophosphate.

## Quantitative Data Summary

While specific quantitative data for YM758 monophosphate's inhibitory activity on HCN channels is not readily available in the public domain, the following table presents representative data for other known HCN channel inhibitors, which can be considered analogous for experimental design and comparison. The data illustrates typical measurements of potency ( $IC_{50}$ ) against different HCN channel isoforms.

Compound	HCN1 $IC_{50}$ ( $\mu$ M)	HCN2 $IC_{50}$ ( $\mu$ M)	HCN4 $IC_{50}$ ( $\mu$ M)	Reference
Ivabradine	~3.0	~1.1	~0.9	F. C. Chang et al., 2019
Zatebradine	~1.9	~0.6	~0.5	F. C. Chang et al., 2019
ZD7288	~10	~1.0	~0.8	F. C. Chang et al., 2019
Compound 4e	$17.2 \pm 1.3$	$2.9 \pm 1.2$	$7.3 \pm 1.2$	[2]

This table is representative of the types of quantitative data generated for HCN channel inhibitors and does not contain specific data for YM758 monophosphate.

## Experimental Protocols

The primary method for characterizing the inhibitory activity of compounds like YM758 monophosphate on HCN channels is the whole-cell patch-clamp technique.

### Whole-Cell Patch-Clamp Protocol for If Current Measurement

This protocol is adapted from standard electrophysiological procedures for assessing HCN channel inhibition.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

**Objective:** To measure the concentration-dependent inhibition of the If current by YM758 monophosphate in cells expressing HCN channels (e.g., HEK293 cells stably expressing human HCN4).

#### Materials:

- Cells: HEK293 cells stably transfected with the human HCN4 gene.
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl<sub>2</sub>, 0.5 MgCl<sub>2</sub>, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl<sub>2</sub>, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
- YM758 Monophosphate Stock Solution: 10 mM in DMSO, serially diluted in the external solution to final concentrations.
- Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

#### Procedure:

- Cell Preparation: Culture HCN4-expressing HEK293 cells on glass coverslips.

- Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal ( $>1$  GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
- Current Recording:
  - Clamp the cell membrane potential at a holding potential of -40 mV.
  - Apply hyperpolarizing voltage steps in 10 mV increments, from -50 mV to -140 mV for 2 seconds, to elicit the If current.
  - Follow with a depolarizing step to +20 mV to measure the tail current.
- Compound Application:
  - Record baseline If currents in the absence of the compound.
  - Perfusion the recording chamber with increasing concentrations of YM758 monophosphate in the external solution.
  - At each concentration, allow sufficient time for the drug effect to reach a steady state before recording the currents using the same voltage protocol.
- Data Analysis:
  - Measure the amplitude of the steady-state inward current at the end of the hyperpolarizing pulse for each voltage step.
  - Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the YM758 monophosphate concentration.

- Fit the data to a Hill equation to determine the  $IC_{50}$  value.

## Visualizations

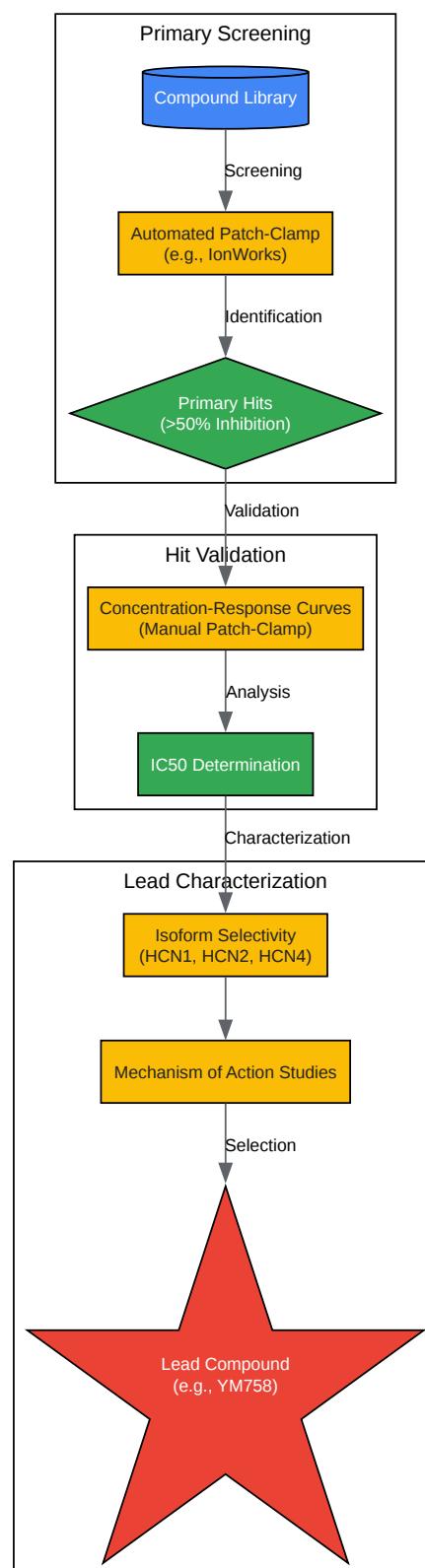
### Signaling Pathway: Mechanism of Action

YM758 monophosphate acts as a direct blocker of the HCN channel pore. This direct inhibition reduces the influx of cations ( $Na^+$  and  $K^+$ ) that constitutes the "funny" current ( $If$ ). A reduction in  $If$  slows the rate of diastolic depolarization in sinoatrial node cells, leading to a decrease in heart rate. The mechanism is generally not considered to involve a complex downstream signaling cascade but rather a direct physical occlusion of the channel.

Caption: Mechanism of YM758 monophosphate action on the HCN channel.

### Experimental Workflow: High-Throughput Screening of HCN Channel Inhibitors

The following diagram illustrates a typical workflow for screening and identifying novel HCN channel inhibitors, a process for which YM758 would have undergone.



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Caption: Experimental workflow for HCN channel inhibitor screening.

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